REACTION_SMILES
|
[CH3:11][C:12](=[O:13])[O:14][C:15](=[O:16])[CH3:17].[NH2:1][c:2]1[c:3]([O:9][CH3:10])[cH:4][cH:5][c:6]([Cl:8])[cH:7]1.[Zn:18]>>[NH:1]([c:2]1[c:3]([O:9][CH3:10])[cH:4][cH:5][c:6]([Cl:8])[cH:7]1)[C:12]([CH3:11])=[O:13]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)OC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(Cl)cc1N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Zn]
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(Cl)cc1NC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |